

In-Depth Technical Guide: Chemical Properties of AR453588 Hydrochloride

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Compound of Interest		
Compound Name:	AR453588 hydrochloride	
Cat. No.:	B12428755	Get Quote

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Abstract

AR453588 hydrochloride is a potent, orally bioavailable small molecule activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. With a half-maximal effective concentration (EC50) of 42 nM, this compound has demonstrated significant anti-hyperglycemic activity in preclinical studies.[1] This technical guide provides a comprehensive overview of the known chemical and pharmacological properties of AR453588 hydrochloride, including its mechanism of action, physicochemical characteristics, and relevant experimental data. The information is intended to support further research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Physicochemical Properties

A clear understanding of the physicochemical properties of **AR453588 hydrochloride** is fundamental for its application in research and development, influencing aspects from formulation to ADME (absorption, distribution, metabolism, and excretion) studies.



Property	Value	Source
IUPAC Name	Not explicitly available in search results.	
CAS Number	1065606-97-4	[1]
Molecular Formula	C25H26CIN7O2S2	[1]
Molecular Weight	556.1 g/mol	[1]
Melting Point	Not available in search results.	
рКа	Not available in search results.	_
Solubility	Soluble in DMSO. Formulations in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, as well as in 10% DMSO and 90% corn oil, have been reported for in vivo studies.[2]	[2]

Mechanism of Action: Glucokinase Activation

AR453588 hydrochloride functions as an allosteric activator of glucokinase. Glucokinase plays a pivotal role in glucose sensing and metabolism in key metabolic tissues, primarily the pancreas and liver.

In Pancreatic β -Cells: Glucokinase acts as the primary glucose sensor, controlling the rate of glucose metabolism. The activation of glucokinase by AR453588 leads to an increased rate of glycolysis, resulting in a higher ATP:ADP ratio within the β -cell. This change in the energy state of the cell leads to the closure of ATP-sensitive potassium (KATP) channels, causing depolarization of the cell membrane. The subsequent influx of calcium ions triggers the secretion of insulin.

In the Liver: Hepatic glucokinase is crucial for postprandial glucose uptake and glycogen synthesis. By activating hepatic glucokinase, AR453588 enhances the liver's capacity to clear



Foundational & Exploratory

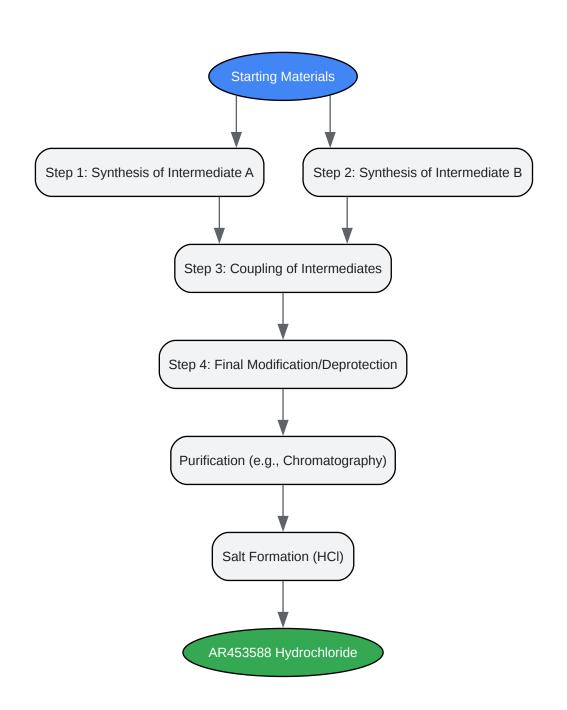
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glucose from the bloodstream and store it as glycogen, thereby contributing to the overall reduction of blood glucose levels.

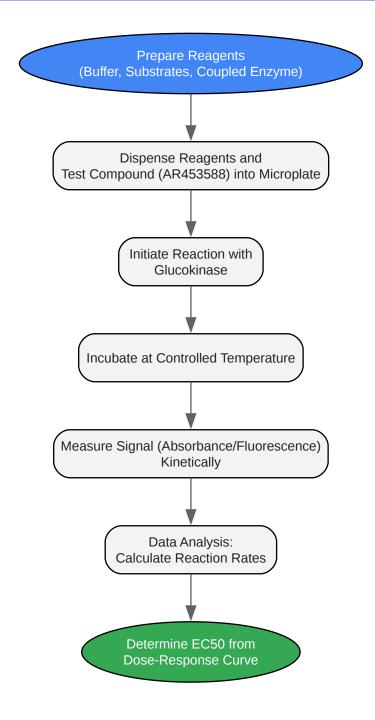
Below is a diagram illustrating the signaling pathway of glucokinase activation in pancreatic β -cells.











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References



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